3-Sialyl-D-glucose (α/β mixture)
Description
Contextualization within Sialylated Glycans and Oligosaccharides
Sialylated glycans are complex carbohydrates that have a sialic acid molecule at their terminal positions. These structures are vital in a multitude of biological processes. mdpi.comnih.govnih.gov They are found on the surface of cells and are involved in cell-cell recognition, communication, and adhesion. nih.govnih.gov Sialylated oligosaccharides, a subset of these glycans, are particularly abundant in human milk and are believed to play a crucial role in the development of infants' immune systems and gut microbiomes. mdpi.comnih.gov
3-Sialyl-D-glucose is a fundamental example of a sialylated oligosaccharide. It consists of a sialic acid molecule linked to a glucose molecule. Specifically, the sialic acid, N-acetylneuraminic acid (Neu5Ac), is attached to the 3-position of the D-glucose unit. caymanchem.comresearchgate.netlayerorigin.com This specific linkage is what defines it as "3-Sialyl-D-glucose."
Significance in Glycoscience Research
The study of 3-Sialyl-D-glucose and other sialylated compounds is a burgeoning area of glycoscience research. These molecules are recognized for their potential as prebiotics, their ability to modulate the immune system, and their involvement in host-pathogen interactions. mdpi.comcaymanchem.com For instance, some pathogens use sialic acid-binding proteins to attach to host cells, and soluble sialylated oligosaccharides can competitively inhibit this binding, thus preventing infection. mdpi.comnih.gov
Furthermore, the presence and specific linkage of sialic acids on cell surface glycans can change dramatically during development and in disease states like cancer, making them important biomarkers and potential therapeutic targets. nih.gov The study of simpler structures like 3-Sialyl-D-glucose provides fundamental insights into the recognition and function of more complex sialylated glycans.
Structural Isomerism and Anomeric Considerations (α/β mixture)
A key structural feature of 3-Sialyl-D-glucose is that it exists as a mixture of anomers, specifically the α and β isomers. This arises from the stereochemistry at the anomeric carbon of the D-glucose residue. In solution, glucose and its derivatives can exist in equilibrium between the open-chain aldehyde form and the cyclic hemiacetal forms (α and β). wikipedia.org
The table below summarizes the key components of 3-Sialyl-D-glucose.
| Component | Description |
| Sialic Acid | N-acetylneuraminic acid (Neu5Ac) |
| D-Glucose | A simple sugar (monosaccharide) |
| Linkage | Sialic acid is attached to the 3-position of D-glucose |
| Anomers | Exists as a mixture of α and β isomers at the anomeric carbon of glucose |
Properties
CAS No. |
35259-22-4 |
|---|---|
Molecular Formula |
C₁₇H₂₉NO₁₄ |
Molecular Weight |
471.41 |
Synonyms |
3-O-(N-Acetyl-α-neuraminosyl)-D-glucose; O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 3 Sialyl D Glucose Congeners
Endogenous Biosynthetic Routes
The de novo synthesis of sialylated oligosaccharides in organisms is contingent on the production of the activated sugar-nucleotide donor, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). This is followed by the transfer of the sialic acid moiety to an acceptor molecule, such as D-glucose, by specific enzymes.
Precursor Pathways (e.g., Hexosamine Biosynthetic Pathway, NeuC pathway)
The journey to synthesizing 3-Sialyl-D-glucose begins with the formation of key precursor molecules. In vertebrates, the primary route is the Hexosamine Biosynthetic Pathway (HBP) , which channels a small percentage of glucose into the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). researchgate.netresearchgate.net This pathway starts with fructose-6-phosphate (B1210287) and utilizes glutamine to produce glucosamine-6-phosphate, which is then converted through several steps to UDP-GlcNAc. researchgate.net UDP-GlcNAc is a critical branch-point metabolite, serving as a precursor for various glycosylation pathways, including sialic acid synthesis. researchgate.netnih.govrsc.org
In many bacteria, including engineered strains of Escherichia coli used for bioproduction, the NeuC pathway is utilized. This pathway also generates UDP-GlcNAc from central carbon metabolism. nih.govnih.gov Glucosamine-6-phosphate (GlcN6P) serves as a common intermediate for both pathways. nih.gov The UDP-GlcNAc generated is the direct substrate for entry into the sialic acid-specific synthesis route. rsc.orgwikipathways.org
Key Enzymatic Transformations
A series of specific enzymatic reactions are required to convert the precursor UDP-GlcNAc into the final 3-Sialyl-D-glucose product. These transformations are catalyzed by a suite of enzymes including epimerases, kinases, synthases, and sialyltransferases.
Epimerases and Kinases : The first committed step in sialic acid biosynthesis is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). rsc.orgnih.gov The epimerase domain of GNE converts UDP-GlcNAc to N-acetylmannosamine (ManNAc). rsc.orgfrontiersin.org Subsequently, the kinase domain phosphorylates ManNAc at the C6 position using ATP, yielding ManNAc-6-phosphate (ManNAc-6-P). nih.govsigmaaldrich.com
Neu5Ac Synthase : N-acetylneuraminic acid 9-phosphate synthase (NANS or Neu5Ac-9-P synthase) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP), forming N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). rsc.orgnih.govresearchgate.net This is followed by dephosphorylation by a specific phosphatase, Neu5Ac-9-P phosphatase (NANP), to produce N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. sigmaaldrich.comresearchgate.net In some bacteria, Neu5Ac synthase (NeuB) directly condenses ManNAc with pyruvate (B1213749). researchgate.netgoogle.com
CMP-Neu5Ac Synthase : Before Neu5Ac can be transferred to an acceptor, it must be activated. This activation is carried out in the nucleus of eukaryotic cells by CMP-Neu5Ac synthetase (CMAS). researchgate.netoup.com This enzyme catalyzes the reaction between Neu5Ac and cytidine triphosphate (CTP) to form the high-energy sugar nucleotide CMP-Neu5Ac, releasing pyrophosphate. nih.govnih.gov This is a unique activation step, as most sugars are activated by UDP or GDP. oup.com
Sialyltransferases : The final step is the transfer of the Neu5Ac moiety from CMP-Neu5Ac to the acceptor molecule, D-glucose. This reaction is catalyzed by a specific sialyltransferase (ST). monash.edu To form 3-Sialyl-D-glucose, an α-2,3-sialyltransferase is required, which creates an α-(2,3) linkage between the sialic acid and the 3-hydroxyl group of the glucose molecule. nih.govmdpi.com Sialyltransferases are typically located in the Golgi apparatus in eukaryotes and are highly specific for both the donor (CMP-Neu5Ac) and the acceptor substrate. researchgate.netmonash.edu
| Enzyme | Abbreviation | Function in Biosynthesis | Relevant Gene(s) (examples) |
|---|---|---|---|
| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | Converts UDP-GlcNAc to ManNAc and then to ManNAc-6-P. | GNE (human), neuC (bacterial epimerase) |
| Neu5Ac-9-P Synthase | NANS | Condenses ManNAc-6-P and PEP to form Neu5Ac-9-P. | NANS (human) |
| Neu5Ac Synthase | NeuB | Condenses ManNAc with pyruvate to form Neu5Ac (bacterial pathway). | neuB (e.g., from Campylobacter jejuni) |
| CMP-Neu5Ac Synthase | CMAS / NeuA | Activates Neu5Ac with CTP to form the donor substrate CMP-Neu5Ac. | CMAS (human), neuA (bacterial) |
| α-2,3-Sialyltransferase | ST3Gal / α2,3-SiaT | Transfers Neu5Ac from CMP-Neu5Ac to D-glucose to form 3-Sialyl-D-glucose. | ST3GAL family (human), various microbial sources |
Cofactor Requirements and Regeneration in Biosynthesis
The biosynthesis of 3-Sialyl-D-glucose is an energy-intensive process that requires key cofactors. ATP is consumed by the kinase function of GNE to phosphorylate ManNAc. rsc.org More critically, CTP is required in stoichiometric amounts by CMP-Neu5Ac synthetase to activate sialic acid. nih.govacs.org The availability of CTP is often a rate-limiting factor in the large-scale production of sialylated compounds. nih.gov
To address this limitation, cofactor regeneration systems are often engineered into production hosts. A common strategy for CTP regeneration involves the overexpression of two key enzymes:
Cytidine Monophosphate Kinase (CMK) : This enzyme phosphorylates CMP to form Cytidine Diphosphate (CDP). nih.govmdpi.com
Polyphosphate Kinase (PPK) or Nucleoside Diphosphate Kinase (NDK) : PPK uses inorganic polyphosphate to phosphorylate CDP to CTP, while NDK uses ATP to achieve the same conversion. nih.govmdpi.com
Regulatory Mechanisms of Biosynthetic Enzymes and Pathways
The endogenous synthesis of sialic acid is tightly regulated to meet the cell's metabolic needs without excessive energy expenditure. The primary point of regulation in mammalian cells is the allosteric feedback inhibition of the GNE enzyme. acs.org The downstream product, CMP-Neu5Ac, acts as an inhibitor of the UDP-GlcNAc 2-epimerase activity of GNE. oup.comoup.com This feedback loop ensures that when levels of activated sialic acid are sufficient, the entry of UDP-GlcNAc into the pathway is downregulated, thus conserving the precursor pool. nih.gov Sequestration of CMP-Neu5Ac synthesis within the nucleus may also play a role in preventing premature inhibition of the cytoplasmic GNE enzyme. oup.com
The expression of sialyltransferase genes is also a key regulatory point, primarily controlled at the level of transcription. monash.edu The expression of different sialyltransferases is tissue-specific and developmentally regulated, which determines the final profile of sialylated structures a cell can produce. monash.edu
Metabolic Engineering for Enhanced Bioproduction
The therapeutic and nutritional potential of sialylated oligosaccharides has driven significant efforts to develop microbial systems for their large-scale production. Metabolic engineering provides a powerful toolkit to optimize these processes.
Strain Optimization Strategies (e.g., Escherichia coli engineering)
Escherichia coli is the most commonly used host for the bioproduction of 3-Sialyl-D-glucose congeners due to its rapid growth, well-understood genetics, and ability to be genetically manipulated. researchgate.netnih.gov Several strategies are employed to optimize E. coli strains for high-yield production:
Introduction of the Biosynthetic Pathway : The essential genes for the de novo synthesis of CMP-Neu5Ac (e.g., neuC, neuB, neuA from bacterial sources) and a suitable α-2,3-sialyltransferase (α2,3-SiaT) are introduced into the host strain. researchgate.netnih.govsigmaaldrich.com
Elimination of Competing Pathways : To prevent the degradation of the sialic acid intermediate or the final product, genes involved in sialic acid catabolism (nanA, nanK, nanE, nanT) are knocked out. nih.govgoogle.com Similarly, to prevent consumption of the acceptor molecule, relevant degradation genes can be deleted. nih.gov
Enhancing Precursor Supply : The flux towards the key precursor UDP-GlcNAc is often enhanced by overexpressing the genes involved in its synthesis, such as glmS, glmM, and glmU. nih.govacs.org This ensures a balanced and robust supply of the initial building block.
Redirecting Carbon Flux : To maximize the carbon flow towards the desired product, genes encoding enzymes of competing metabolic pathways, such as glycolysis (e.g., pfkA), may be inactivated. acs.orgnih.gov
Cofactor Regeneration : As discussed previously, engineering efficient CTP regeneration systems by overexpressing enzymes like CMK and PPK is crucial for achieving high titers. nih.govacs.org
Through the systematic application of these multilevel strategies, researchers have achieved significant yields of sialylated oligosaccharides. For example, engineered E. coli strains have produced 3'-sialyllactose (B164678) at titers of up to 44.2 g/L in fed-batch fermentations. nih.govacs.org
| Engineering Strategy | Target(s) | Objective | Reference Example(s) |
|---|---|---|---|
| Pathway Introduction | Overexpression of neuBCA and α2,3-SiaT | Enable de novo synthesis of the sialylated oligosaccharide. | nih.govresearchgate.net |
| Deletion of Competing Pathways | Knockout of nanA, nanK, nanE, nanT | Prevent degradation of Neu5Ac intermediate. | nih.govgoogle.com |
| Precursor Pool Enhancement | Optimization of glmS, glmM, glmU expression | Increase the supply of UDP-GlcNAc. | nih.govacs.org |
| Cofactor Regeneration | Overexpression of cmk, ppk, pyrG | Enhance the intracellular availability of CTP. | nih.gov |
| Carbon Flux Redirection | Knockout of pfkA (phosphofructokinase) | Divert carbon from glycolysis towards precursor pathways. | acs.orgnih.gov |
Genetic Manipulation and Gene Knockout Approaches (e.g., nanA, lacZ deletion)
The microbial production of sialylated oligosaccharides, such as 3'-Sialyllactose (3'-SL), a congener of 3-Sialyl-D-glucose, is significantly enhanced by targeted genetic manipulation of the host organism, typically Escherichia coli. A key strategy involves the deletion of genes that lead to the degradation of precursors or the final product, thereby redirecting metabolic flux towards synthesis.
One crucial target for gene knockout is the nanA gene, which encodes N-acetylneuraminate lyase. nih.govacs.org This enzyme is responsible for the breakdown of N-acetylneuraminic acid (Neu5Ac), a critical precursor for sialylation. acs.org Deleting nanA prevents the degradation of Neu5Ac, increasing its intracellular availability for the synthesis of CMP-Neu5Ac, the activated sialic acid donor. acs.orgresearchgate.net Research has shown that knocking out the entire nanAKET gene cluster, which is involved in Neu5Ac degradation, effectively minimizes flux through competing catabolic pathways. nih.gov
These genetic modifications are foundational for developing robust microbial cell factories for the production of sialylated glycans. By eliminating competing metabolic pathways and preventing product breakdown, researchers can create strains that efficiently channel substrates towards the desired sialylated oligosaccharide.
Table 1: Impact of Gene Deletions on 3'-Sialyllactose (3'-SL) Production
| Gene Deleted | Function of Encoded Protein | Effect on 3'-SL Production | Reference |
|---|---|---|---|
| nanA | N-acetylneuraminate lyase (degrades Neu5Ac) | Prevents degradation of the sialic acid precursor, increasing its availability for synthesis. | nih.govacs.org |
Optimization of Expression Systems and Enzyme Ratios
Beyond gene knockouts, the optimization of the expression of key biosynthetic enzymes is critical for maximizing the production of sialylated congeners. The synthesis of 3'-SL requires the coordinated action of several enzymes, and their relative expression levels must be carefully balanced.
In a multi-enzyme cascade system for 3'-SL biosynthesis, enzymes such as CMP-Neu5Ac synthetase (CSS) and α2,3-sialyltransferase (ST) are crucial. Studies have shown that simply expressing these enzymes is not sufficient; their activity ratio is a key determinant of the final yield. For instance, it was found that the production of 3'-SL did not increase with higher levels of ST cell extracts alone. However, when the concentration of CSS was tripled relative to ST, production increased by 49%. nih.gov This highlights that the synthesis of the activated sugar donor, CMP-Neu5Ac, is often the rate-limiting step.
Similarly, in systems that involve cofactor regeneration, the ratios of enzymes like cytidine monophosphate kinase (CMK) and polyphosphate kinase (PPK) must be optimized. Increasing PPK concentration can enhance 3'-SL production, while an excess of CMK can surprisingly lead to a decrease in yield, possibly due to metabolic imbalances. nih.gov Therefore, a modular metabolic engineering strategy is often employed to fine-tune the expression of key enzymes, ensuring a balanced carbon flux distribution and efficient synthesis. nih.govacs.org
The choice of expression host and the use of engineered enzymes also play a significant role. For example, an engineered sialidase from Trypanosoma rangeli with enhanced trans-sialidase activity has been successfully used for the biosynthetic production of 3'-SL. nih.gov Optimizing the use of such enzymes, for instance in a membrane reactor, can dramatically increase biocatalytic productivity compared to simple batch reactions. nih.gov
Table 2: Optimization of Enzyme Ratios for 3'-SL Production
| Enzyme Ratio Optimized | Observation | Outcome | Reference |
|---|---|---|---|
| CMP-Neu5Ac synthetase (CSS) vs. Sialyltransferase (ST) | Increasing CSS concentration relative to ST. | A 3:1 ratio of CSS to ST cell extracts resulted in a 49% increase in 3'-SL production. | nih.gov |
Carbon Flux Distribution and Precursor Supply Management
Effective management of carbon flux and ensuring a sufficient supply of precursors are paramount for the high-yield production of 3-Sialyl-D-glucose congeners. The entire metabolic network of the host cell must be rewired to direct the flow of carbon from central metabolism towards the synthesis of the necessary building blocks: lactose (B1674315) and CMP-Neu5Ac. nih.govacs.org
The biosynthesis of Neu5Ac, the sialic acid moiety, begins with precursors from the upper glycolysis and pentose (B10789219) phosphate (B84403) pathways. Therefore, strategies to enhance the carbon flux towards these precursors are essential. This can involve overexpressing genes that pull substrates from central metabolism or deleting genes that divert them to competing pathways. nih.gov For instance, a modular metabolic engineering strategy can be used to enhance and balance the carbon flux distribution for optimal synthesis. nih.govacs.org
Furthermore, ensuring an adequate supply of the activated sialic acid donor, CMP-Neu5Ac, is critical. This often involves not just the overexpression of the biosynthetic enzymes but also the implementation of a cofactor regeneration system to increase the availability of CTP (cytidine triphosphate). nih.gov In E. coli, the intracellular concentration of sialic acid and its activated form, CMP-Neu5Ac, is regulated by the activity of N-acylneuraminate pyruvate-lyase (sialic acid aldolase), the product of the nanA gene. nih.gov Deletion of this gene, as mentioned previously, is a key step in preventing the degradation of the precursor and redirecting it towards synthesis. nih.govnih.gov
By combining these approaches—channeling carbon from central pathways, blocking competing reactions, and ensuring efficient cofactor recycling—researchers can significantly boost the precursor supply and achieve high-titer production of sialylated oligosaccharides. nih.gov
Catabolism and Degradation Pathways of Sialylated Glycans
Sialylated glycans are subject to degradation through specific catabolic pathways, primarily mediated by a class of enzymes known as sialidases. This process is crucial for the recycling of nutrients and the turnover of cellular components.
Enzymatic Hydrolysis (e.g., Sialidases/Neuraminidases)
The primary mechanism for the degradation of sialylated glycans is enzymatic hydrolysis, catalyzed by sialidases, also known as neuraminidases (EC 3.2.1.18). nih.gov These enzymes belong to the glycosyl hydrolase family and function by cleaving the terminal, glycosidically linked sialic acid residues from glycoproteins, glycolipids, and oligosaccharides. nih.govsfu.cafrontiersin.org
Sialidases are widely distributed in nature, found in viruses, bacteria, protozoa, and vertebrates, including mammals. nih.gov They operate via a double displacement mechanism to hydrolytically cleave the ketosidic bond between sialic acid and the underlying glycan. nih.govsfu.ca Bacterial sialidases exhibit a range of specificities, capable of hydrolyzing terminal sialic acids linked via α(2,3), α(2,6), or α(2,8) linkages to a diverse array of substrates. frontiersin.org In mammals, four different neuraminidases (NEU1, NEU2, NEU3, and NEU4) have been identified, each with distinct cellular localizations and substrate specificities, which allows for precise regulation of glycoconjugate sialylation. nih.gov
The activity of these enzymes is fundamental in controlling the extent of sialylation on cell surfaces and soluble glycoconjugates, thereby modulating a wide range of biological processes. nih.gov
Role in Nutrient Recycling and Turnover
The enzymatic removal of sialic acids by sialidases is a critical first step in the recycling and turnover of sialoglycoconjugates. In vertebrates, once a free sialic acid molecule is liberated within the lysosome by sialidases, it is transported back to the cytosol by a specific exporter protein. nih.govwikipedia.org In the cytosol, the sialic acid can be re-used by re-entering the biosynthetic pathway for the creation of new glycoconjugates, or it can be degraded by a sialic acid-specific pyruvate lyase into N-acyl-mannosamine and pyruvate. nih.gov
This recycling pathway is essential for cellular homeostasis. Glycoconjugates are desialylated in endosomal/lysosomal compartments as part of the normal turnover of cell-surface molecules. nih.gov The salvaged sialic acid provides an efficient way for the cell to maintain its sialylation capacity without expending the energy required for de novo synthesis. nih.gov
In the context of host-microbe interactions, particularly in the gut, sialic acids liberated by bacterial sialidases from host mucins serve as a valuable nutrient source for various bacteria. frontiersin.orgnih.gov This scavenging of sialic acid can provide a competitive advantage to certain members of the microbiota. researchgate.net Thus, the catabolism of sialylated glycans plays a dual role: it is a fundamental process for nutrient recycling and molecular turnover within the host, and it is a key mechanism by which bacteria can acquire nutrients from their environment. frontiersin.orgnih.gov
Chemical and Chemoenzymatic Synthesis Methodologies for 3 Sialyl D Glucose Analogs
Chemical Synthesis Strategies
Chemical synthesis offers the flexibility to introduce a wide variety of modifications to the sialic acid and glucose moieties. However, it requires careful manipulation of protecting groups and stereoselective control of the glycosylation reaction.
Glycosylation Reactions and Stereoselective Control
The formation of the α-glycosidic linkage in 3-Sialyl-D-glucose is a significant hurdle in its chemical synthesis. The absence of a neighboring participating group at C-3 of the sialyl donor often leads to a mixture of α and β anomers. To achieve high α-selectivity, various strategies have been developed.
One common approach involves the use of nitrile solvents like acetonitrile, which can participate in the reaction to form a transient α-nitrilium ion intermediate, favoring the attack of the glycosyl acceptor from the β-face to yield the α-glycoside. Additionally, the choice of promoter is crucial, with combinations like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) being commonly employed to activate thioglycoside donors.
Remote participation by protecting groups at other positions on the sialyl donor can also influence the stereochemical outcome. For instance, acyl groups at C-4 or C-7 can promote the formation of the desired α-linkage through space. The stereoselectivity is profoundly influenced by the choice of protecting groups, which can either participate directly or indirectly in the glycosylation reaction. nih.gov
Protecting Group Chemistry in Oligosaccharide Synthesis
The synthesis of 3-Sialyl-D-glucose necessitates a complex strategy of protecting group manipulations to differentiate the numerous hydroxyl groups on both the sialic acid donor and the glucose acceptor. rsc.org The choice of protecting groups is critical as it not only prevents unwanted side reactions but also influences the reactivity of the donor and the stereochemical outcome of the glycosylation. nih.gov
For the sialyl donor, ester protecting groups are commonly used for the hydroxyl groups, while the carboxyl and amino groups are typically protected as a methyl ester and an N-acetyl group, respectively. The strategic placement of certain protecting groups can aid in stereoselective control. For example, a 5-N,4-O-carbonyl-protected sialyl donor has been shown to exhibit high reactivity and α-selectivity. nih.gov
On the glucose acceptor, a protecting group strategy must be employed to leave only the 3-hydroxyl group available for glycosylation. This often involves a series of protection and deprotection steps. Bulky protecting groups like trityl or silyl (B83357) ethers can be used to selectively protect the primary hydroxyl group at C-6. wiley-vch.de Cyclic acetals, such as benzylidene or isopropylidene acetals, are commonly used to protect diols, for instance, the 4,6-hydroxyls. The remaining hydroxyl groups can then be protected with other groups like benzyl (B1604629) ethers, which are stable under a wide range of reaction conditions. Regioselective deprotection is then required to free the 3-OH group just before the glycosylation step.
| Protecting Group | Typical Use in 3-Sialyl-D-glucose Synthesis | Cleavage Conditions |
| Acetyl (Ac) | Protection of hydroxyl groups on sialyl donor | Mild base (e.g., NaOMe in MeOH) |
| Benzyl (Bn) | Protection of hydroxyl groups on glucose acceptor | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Benzylidene acetal | Protection of 4,6-diols on glucose | Mild acid (e.g., acetic acid) |
| Silyl ethers (e.g., TBDMS) | Selective protection of primary hydroxyls | Fluoride ions (e.g., TBAF) |
| Trityl (Tr) | Selective protection of primary hydroxyls | Mild acid |
Convergent and Linear Assembly Approaches
The synthesis of 3-Sialyl-D-glucose can be approached through either a linear or a convergent strategy.
A convergent synthesis , on the other hand, involves the independent synthesis of protected monosaccharide building blocks (the sialyl donor and the glucose acceptor), which are then coupled together in a later step. wikipedia.org This approach is generally more efficient for complex molecules as it allows for the synthesis of key fragments in parallel, and any low-yielding steps occur early in the synthesis of the individual fragments rather than on the more complex, fully assembled molecule. wikipedia.org For 3-Sialyl-D-glucose, this would be the preferred strategy, where a fully protected sialic acid donor and a glucose acceptor with a free 3-OH group are synthesized separately and then combined.
Development of Novel Sialyl Donors and Acceptors
To overcome the challenges of sialylation, significant research has focused on developing novel sialyl donors with enhanced reactivity and selectivity. researchgate.net These donors often feature different leaving groups at the anomeric position, such as halides, phosphites, phosphates, and xanthates. researchgate.net Thioglycosides, particularly S-ethyl or S-phenyl sialosides, are widely used due to their stability and tunable reactivity. researchgate.net
Modifications at other positions of the sialic acid scaffold have also been explored to improve glycosylation outcomes. For instance, donors with modifications at the C-5 amino group can enhance α-selectivity and yield. researchgate.net The development of "armed" and "disarmed" glycosyl donors, where electron-donating and electron-withdrawing protecting groups, respectively, modulate the reactivity of the donor, is another important strategy. wikipedia.org
For the acceptor, the key is the regioselective preparation of a D-glucose derivative with a free hydroxyl group at the C-3 position. This requires a robust protecting group strategy, as discussed previously, to ensure that only the desired hydroxyl group is available for glycosylation.
| Sialyl Donor Type | Leaving Group | Typical Promoter | Key Features |
| Thioglycoside | -SEt, -SPh | NIS/TfOH | Good stability, tunable reactivity |
| Trichloroacetimidate | -OC(NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Highly reactive |
| Phosphate (B84403) | -OPO(OPh)₂ | TMSOTf | High α-selectivity |
| Halide | -Br, -Cl | Silver salts | Historically important, often less stable |
Enzymatic Synthesis Approaches
Enzymatic synthesis provides a powerful alternative to chemical methods, offering high regio- and stereoselectivity under mild reaction conditions. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the selectivity of enzymatic catalysis, are particularly effective for producing complex carbohydrates like 3-Sialyl-D-glucose. nih.govnih.gov
Sialyltransferase-Mediated Glycosylation
Sialyltransferases are enzymes that catalyze the transfer of sialic acid from an activated donor substrate, typically cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule. nih.gov This approach is highly specific, yielding the desired α-linkage without the need for protecting groups on the acceptor.
The synthesis of 3-Sialyl-D-glucose can be achieved using an α-2,3-sialyltransferase, which specifically transfers sialic acid to the 3-position of a terminal galactose or, in this case, a glucose residue. A well-studied enzyme for this purpose is the sialyltransferase from Pasteurella multocida (PmST1). d-nb.info
A common and efficient strategy is a one-pot, multi-enzyme system. nih.govd-nb.infonih.gov This typically involves two or three enzymes:
CMP-sialic acid synthetase (CSS): This enzyme activates sialic acid (Neu5Ac) using cytidine triphosphate (CTP) to form the high-energy donor CMP-Neu5Ac. nih.gov
Sialyltransferase (ST): This enzyme transfers the activated sialic acid from CMP-Neu5Ac to the D-glucose acceptor. nih.gov
Enzymes for cofactor regeneration: To make the process more economical, additional enzymes can be included to regenerate the expensive CTP from the CMP byproduct. For instance, a CMP kinase and a polyphosphate kinase can be used. mdpi.com
| Enzyme | Function | Substrates | Product |
| CMP-sialic acid synthetase (CSS) | Activation of sialic acid | Neu5Ac, CTP | CMP-Neu5Ac |
| α-2,3-Sialyltransferase (e.g., PmST1) | Glycosylation | CMP-Neu5Ac, D-glucose | 3-Sialyl-D-glucose, CMP |
| CMP kinase (CMK) | Cofactor regeneration | CMP, ATP | CDP, ADP |
| Polyphosphate kinase (PPK) | Cofactor regeneration | CDP, polyphosphate | CTP, polyphosphate(n-1) |
Trans-Sialidase Catalysis and Substrate Specificity
Trans-sialidases are enzymes that catalyze the transfer of sialic acid from a donor glycoconjugate to an acceptor molecule, a process that circumvents the need for high-energy nucleotide sugars like CMP-sialic acid. The trans-sialidase from the protozoan parasite Trypanosoma cruzi (TcTS) is the most extensively studied for this purpose. Its substrate specificity is a critical factor in its application for the synthesis of 3-Sialyl-D-glucose.
The catalytic action of TcTS involves the transfer of an α-2,3-linked sialic acid residue from a donor to a suitable acceptor. semanticscholar.orgsemanticscholar.org The enzyme exhibits strict regioselectivity, exclusively forming an α-2,3 sialosidic linkage on the acceptor molecule. nih.gov
Donor Substrate Specificity: The enzyme specifically recognizes and transfers sialic acid from donors containing a terminal α-2,3-linked sialic acid residue. nih.govmdpi.com Glycans with sialic acid linked in an α-2,6 configuration are not recognized as donors. nih.govaimspress.com This specificity dictates the choice of sialic acid source for the enzymatic reaction. Common donors that are readily available and effective include 3'-sialyllactose (B164678) (3'-SL) and glycoproteins rich in α-2,3-linked sialic acids, such as fetuin and casein glycomacropeptide (cGMP). mdpi.comdtu.dk While synthetic donors like p-nitrophenyl-α-N-acetylneuraminic acid can be used, the transfer rate is often lower. nih.gov
Acceptor Substrate Specificity: The primary requirement for an acceptor molecule is the presence of a terminal β-linked galactose (Gal) residue. nih.govnih.govresearchgate.net TcTS can accommodate various linkages of this terminal galactose, with β1-4 and β1-6 linkages being slightly preferred over β1-3. researchgate.net The enzyme demonstrates activity towards a broad range of saccharides, glycolipids, and glycoproteins that meet this criterion. nih.gov However, molecules with a terminal α-linked galactose are not substrates for the enzyme. fao.org
Furthermore, substitutions near the terminal galactose can significantly impact the enzyme's activity. The presence of a fucose residue on or near the galactose, as seen in structures like sialyl-Lewisx, impairs the catalytic efficiency of TcTS. nih.govresearchgate.net This highlights the enzyme's sensitivity to the steric environment around the acceptor site.
The table below summarizes the substrate specificity of Trypanosoma cruzi trans-sialidase.
| Substrate Type | Requirement/Preference | Effective Substrates | Ineffective Substrates |
| Donor | Must contain a terminal α2-3 linked sialic acid. nih.govmdpi.com | 3'-Sialyllactose (3'-SL) mdpi.com, Fetuin mdpi.com, Casein Glycomacropeptide (cGMP) mdpi.com | Saccharides with α2-6 linked sialic acid nih.govaimspress.com |
| Acceptor | Must have a terminal β-linked galactose residue. nih.govnih.gov | Lactose (B1674315) researchgate.net, Saccharides with terminal Gal(β1-4) or Gal(β1-6) researchgate.net | Saccharides with terminal α-linked galactose fao.org, Sialyl-Lewisx nih.govresearchgate.net |
Multi-Enzyme Cascade Systems and One-Pot Bioreactions
The synthesis of 3-Sialyl-D-glucose (α/β mixture), commonly referred to as 3'-sialyllactose (3'-SL), has been significantly advanced through the development of multi-enzyme cascade systems and one-pot bioreactions. elsevierpure.com These approaches integrate several enzymatic steps in a single reaction vessel, improving efficiency, reducing processing time, and minimizing the need to isolate intermediates.
A common strategy involves the use of a sialyltransferase, which, unlike trans-sialidases, requires an activated sialic acid donor, typically cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). To make this process economically viable, the expensive CMP-Neu5Ac is synthesized in situ, and the cofactors are regenerated within the same pot.
A typical multi-enzyme system for 3'-SL production includes:
CMP-Sialic Acid Synthetase (CSS): This enzyme catalyzes the activation of N-acetylneuraminic acid (Neu5Ac) with cytidine 5'-triphosphate (CTP) to form CMP-Neu5Ac.
α-2,3-Sialyltransferase (ST): This enzyme transfers the activated Neu5Ac from CMP-Neu5Ac to the C3 position of the galactose residue in lactose, forming 3'-SL. elsevierpure.com
Cofactor Regeneration System: To replenish the CTP consumed by the CSS, a regeneration cycle is crucial. This often involves two additional enzymes:
CMP Kinase (CMK): Converts the CMP byproduct back to cytidine 5'-diphosphate (CDP).
Polyphosphate Kinase (PPK): Phosphorylates CDP to regenerate CTP, using an inexpensive phosphate donor like polyphosphate.
Researchers have successfully co-expressed these four enzymes in a single whole-cell biocatalyst, such as engineered Escherichia coli, simplifying the process further. This whole-cell approach eliminates the need for enzyme purification and facilitates a more streamlined production process.
Optimization of reaction conditions is critical for maximizing the yield and productivity of these one-pot systems. Key parameters that are often fine-tuned include pH, temperature, and the concentrations of substrates and cofactors. For instance, in one study, the optimal conditions were found to be a temperature of 35°C and a pH of 7.0.
The following table presents findings from various studies on multi-enzyme systems for 3'-SL synthesis.
| Enzyme System | Key Enzymes | Substrates | Product | Yield/Productivity | Reference |
| Whole-Cell Biocatalyst | CMP-sialic acid synthetase, α-2,3-sialyltransferase, CMP kinase, Polyphosphate kinase | Sialic acid, Lactose, CMP, Polyphosphate | 3'-Sialyllactose | 53.0 mM (97.9% conversion rate), 6.63 mM/h productivity | |
| Cell-Free Multi-Enzyme System | CMP-NeuAc synthetase (CSS), Sialyltransferase (ST), CMP kinase (CMK), Polyphosphate kinase (PPK) | Sialic acid, Lactose, CMP, Polyphosphate | 3'-Sialyllactose | 38.7 mM (97.1% molar yield from NeuAc), 6.45 mM/h productivity | |
| Mathematical Modeling-Guided System | CMP-Neu5Ac synthetase, α-2,3-sialyltransferase, Neu5Ac synthase | N-acetyl-D-mannosamine, Lactose, CTP, Phosphoenolpyruvate (B93156) | 3'-Sialyllactose | Up to 75% yield (10.4 g/L), Initial productivity of 15 g/L/h | nih.gov |
Enzyme Immobilization and Process Optimization
To enhance the industrial feasibility of 3-Sialyl-D-glucose synthesis, enzyme immobilization and process optimization are crucial strategies. Immobilization allows for enzyme reuse, simplifies product purification, and can improve enzyme stability, leading to more cost-effective and continuous production processes.
Various enzymes involved in 3'-sialyllactose (3'-SL) synthesis have been successfully immobilized. Engineered sialidases from Trypanosoma rangeli, which exhibit trans-sialidase activity, have been a focus of these efforts. One study demonstrated the covalent immobilization of an engineered T. rangeli sialidase variant, Tr15, on glyoxyl-functionalized silica. This immobilized enzyme showed a 1.5-fold increase in biocatalytic productivity (mg of 3'-SL per mg of enzyme) compared to the free enzyme after six cycles of reuse. elsevierpure.com
Another approach has focused on the immobilization of enzymes used in sialyltransferase-based cascade reactions. Researchers have immobilized CMP-Sialic Acid Synthetase from Neisseria meningitidis (NmCSS) and α-2,3-Sialyltransferase from Pasteurella dagmatis (PdSiaT). By fusing these enzymes with a cationic binding module (Zbasic2), they could be selectively immobilized on a sulfonate carrier. The co-immobilized enzymes were successfully used for the α-2,3-sialylation of a model substrate and could be recycled five times with only a minor loss of activity (approximately 10%).
Process optimization is equally important and involves adjusting various reaction parameters to maximize yield and productivity. Key parameters that are typically optimized include:
Temperature and pH: Finding the optimal balance between enzyme activity and stability. For example, a multi-enzyme system for 3'-SL biosynthesis was optimized to 35°C and pH 7. aimspress.com
Substrate and Cofactor Concentrations: Adjusting the concentrations of sialic acid, lactose, and cofactors like polyphosphate and CMP can significantly impact the final product yield. researchgate.net
Acceptor-to-Donor Ratio: In trans-sialidase reactions, increasing the acceptor-to-donor ratio can positively influence the trans-sialylation efficiency. elsevierpure.com
The table below details research findings on enzyme immobilization and process optimization for 3'-SL synthesis.
| Enzyme(s) | Immobilization Support/Method | Key Optimization Parameters | Outcome | Reference |
| Engineered T. rangeli Sialidase (Tr15) | Covalent immobilization on glyoxyl-functionalized silica | Acceptor-to-donor ratio, pH, temperature | 1.5-fold increase in biocatalytic productivity after 6 cycles of reuse. | elsevierpure.com |
| CMP-Sialic Acid Synthetase (NmCSS) & α-2,3-Sialyltransferase (PdSiaT) | Ionic binding on sulfonate carrier (ReliSorb SP400) via a Zbasic2 fusion tag | Enzyme loading, concentration of NaCl to decrease non-specific binding | Enzymes could be recycled 5 times with ~10% loss in activity. | |
| Multi-enzyme cascade in E. coli | Whole-cell biocatalyst (cell-free extracts) | Temperature (35°C), pH (7.0), polyphosphate concentration (20 mM), MgCl2 concentration (20 mM) | 97.1% molar yield of 3'-SL from N-acetylneuraminic acid. | aimspress.com |
Chemoenzymatic Combinatorial Methods
Chemoenzymatic combinatorial methods represent a powerful strategy for the synthesis of diverse libraries of 3-Sialyl-D-glucose analogs. This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to generate a wide range of structurally varied sialosides. Such libraries are invaluable for high-throughput screening to investigate the structure-activity relationships of sialic acid-binding proteins, such as lectins and siglecs.
A key methodology in this area is the one-pot, multi-enzyme synthesis approach. This system typically involves three core enzymes:
Sialic Acid Aldolase (B8822740): To synthesize various natural and non-natural sialic acid derivatives from different precursors (e.g., N-acetylmannosamine derivatives).
CMP-Sialic Acid Synthetase: To activate the diverse sialic acids into their corresponding CMP-sialic acid donor molecules.
Sialyltransferase: To transfer the modified sialic acid from the CMP-donor to a range of acceptor molecules.
By systematically varying both the sialic acid precursor and the acceptor molecule, a large matrix of sialoside analogs can be generated. For example, researchers have synthesized 72 different biotinylated α-2,6-linked sialosides in a 96-well plate format using 18 different sialic acid precursors and 4 distinct biotinylated acceptors.
The use of biotinylated acceptors is particularly advantageous as it allows for the direct immobilization of the synthesized sialoside library onto NeutrAvidin-coated microtiter plates. This facilitates high-throughput screening without the need for purification of each individual product. The reaction yields can be conveniently assayed using lectins that recognize the acceptor but not the sialylated product.
This combinatorial approach has been instrumental in probing the ligand specificity of various sialic acid-binding proteins. For instance, high-throughput screening of a synthesized library revealed that while Sambucus nigra Lectin exhibits broad binding promiscuity, human Siglec-2 (CD22) is highly selective for specific sialic acid structures and their underlying glycan scaffolds. This demonstrates the utility of chemoenzymatic combinatorial synthesis in generating valuable tools for glycobiology research.
The table below outlines the components of a combinatorial chemoenzymatic synthesis system.
| Component | Role in Combinatorial Synthesis | Examples of Variations |
| Sialic Acid Precursors | Provide the structural diversity of the sialic acid moiety. | N-acetylmannosamine (ManNAc), D-mannose (Man), and their chemically modified derivatives. |
| Acceptor Molecules | Provide the diversity of the underlying glycan structure. | Biotinylated lactose, N-acetyllactosamine, and other oligosaccharides. |
| Enzyme System | Catalyzes the assembly of the sialoside library in a one-pot reaction. | Sialic acid aldolase, CMP-sialic acid synthetase, Sialyltransferase (α-2,3 or α-2,6 specific). |
| Screening Platform | Enables high-throughput analysis of protein-ligand interactions. | NeutrAvidin-coated microtiter plates for capturing biotinylated sialosides. |
Advanced Analytical and Structural Elucidation Methodologies
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for the structural elucidation of 3-Sialyl-D-glucose, offering detailed information on atomic connectivity, conformation, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the non-destructive analysis of oligosaccharide structures like 3-Sialyl-D-glucose. researchgate.net A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between the sialic acid and glucose moieties.
Detailed structural information can be obtained to differentiate between isomers. nih.gov The process for complete resonance assignment typically involves:
1D ¹H NMR: Provides an initial overview of the proton signals. The anomeric protons, resonating in the downfield region (typically 4.5-6.0 ppm), serve as starting points for further analysis. researchgate.netresearchgate.net
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) scalar couplings within the same monosaccharide ring, allowing for the tracing of connections between adjacent protons (e.g., H1-H2, H2-H3). nih.govresearchgate.net
2D TOCSY (Total Correlation Spectroscopy): Maps entire spin systems, revealing all protons belonging to a single monosaccharide unit from a single cross-peak. This is crucial for overcoming the severe signal overlap common in the central region of carbohydrate spectra. nih.govresearchgate.net
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of ¹³C signals. nih.gov
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This experiment is critical for determining the glycosidic linkage, as it can show a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., between Neu5Ac H3 and Glc C3). nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to confirm the sequence and spatial arrangement of the monosaccharide units. nih.gov
For sialylated compounds, ¹H-¹⁵N HSQC experiments can also be utilized to analyze the amide functionality of the N-acetylneuraminic acid (Neu5Ac) unit. nih.gov
| NMR Experiment | Purpose | Information Gained | Reference |
|---|---|---|---|
| 1D ¹H | Initial spectral fingerprint | Identifies anomeric protons and provides a general overview | researchgate.netresearchgate.net |
| 2D COSY | Trace scalar-coupled protons | Connectivity of adjacent protons within each monosaccharide | nih.govresearchgate.net |
| 2D TOCSY | Identify all protons in a spin system | Assignment of all protons within a single sugar residue | nih.govresearchgate.net |
| 2D HSQC | Correlate protons to directly attached carbons | ¹³C chemical shift assignments | nih.gov |
| 2D HMBC | Detect long-range ¹H-¹³C correlations | Determination of glycosidic linkage position (e.g., 2→3) | nih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive method for the structural analysis of oligosaccharides. nih.govucdavis.edu It provides molecular weight information and, through fragmentation analysis, can reveal the sequence and linkage of monosaccharides.
For linkage determination, a common workflow involves permethylation of the carbohydrate, followed by acid hydrolysis and derivatization with a label like 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govucdavis.eduresearchgate.net The resulting products are then analyzed by LC-MS/MS, often using Multiple Reaction Monitoring (MRM) for quantification. nih.govresearchgate.net
Tandem MS (MS/MS) experiments using collision-induced dissociation (CID) are especially useful for distinguishing between linkage isomers. For example, the fragmentation patterns of 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL) are distinct. The MS/MS spectrum of 3'-SL is characterized by unique fragment ions that are absent in the spectrum of its 6'-linked isomer. researchgate.net
| Fragment Ion (m/z) | Description | Linkage Indicated | Reference |
|---|---|---|---|
| 468 | 2,4A₃-CO₂ | α2-3 linkage | researchgate.net |
| 408 | B₂-CO₂ | α2-3 linkage | researchgate.net |
| 470 | C₂ | α2-6 linkage | researchgate.net |
| 306 | 0,2A₂-CO₂ | α2-6 linkage | researchgate.net |
Infrared (IR) spectroscopy, specifically using advanced cryogenic ion spectroscopy techniques, has been instrumental in the direct structural characterization of the short-lived sialyl cation intermediate formed during sialylation reactions. ethz.chfu-berlin.de This provides crucial mechanistic insights that explain the stereochemical outcome of such reactions.
By generating the sialyl cation in the gas phase from a precursor and cooling it to cryogenic temperatures, its IR spectrum can be recorded. ethz.chresearchgate.net The experimental spectrum is then compared with spectra predicted by quantum chemical calculations for various possible structures. ethz.chacs.org This comparison has revealed that the positive charge on the anomeric carbon of the sialyl cation is stabilized by the remote participation of the C5-N-acetyl group (C5-NHAc). ethz.chresearchgate.net This participation forms a bridged structure that shields the β-face from nucleophilic attack, thereby favoring the formation of the α-glycosidic linkage characteristic of 3-Sialyl-D-glucose. ethz.ch Diagnostic IR absorption bands in the 1500–1900 cm⁻¹ region are particularly informative about the interactions of the acetyl groups with the positively charged anomeric carbon. ethz.ch
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance | Reference |
|---|---|---|---|
| ~1750 | Carbonyl (C=O) stretch | Originates from carbonyl groups not interacting with the anomeric carbon. | ethz.ch |
| ~1644 | Diagnostic O–C═O⁺ stretch | Indicates participation of an ester group in stabilizing the cation. | acs.org |
| ~1554 | Diagnostic O–C═O⁺ stretch | Highly diagnostic for C-4 acetyl group participation. | acs.org |
Chromatographic Separation and Detection
Chromatographic methods are indispensable for the purification of 3-Sialyl-D-glucose from synthesis reaction mixtures or biological samples, and for its quantification.
A variety of liquid chromatography techniques are applied to the analysis of 3-Sialyl-D-glucose and related compounds.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a premier technique for the analysis of underivatized carbohydrates. chromatographyonline.com The high pH of the mobile phase ionizes the hydroxyl groups of the sugars, allowing them to be separated on strong anion-exchange columns (e.g., Dionex CarboPac series). thermofisher.com The separated analytes are then detected with high sensitivity and specificity by PAD, which eliminates the need for derivatization. chromatographyonline.com HPAEC-PAD is capable of resolving closely related structures, including linkage isomers, and is widely used for the quantification of human milk oligosaccharides (HMOs) like 3'-sialyllactose in various matrices. thermofisher.comnih.govacs.org
HPLC/UPLC: Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are also commonly used, often coupled to mass spectrometry (LC-MS) or fluorescence detection after derivatization. mdpi.com UPLC (Ultra-Performance Liquid Chromatography) offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. nih.gov HILIC-LC-MS is particularly effective for separating polar compounds like saccharides. mdpi.com
| Technique | Principle | Detection | Advantages | Reference |
|---|---|---|---|---|
| HPAEC | Anion exchange of carbohydrates at high pH | Pulsed Amperometric Detection (PAD) | No derivatization needed; high resolution of isomers | chromatographyonline.comthermofisher.com |
| UPLC-HILIC | Partitioning into an aqueous layer on a polar stationary phase | Mass Spectrometry (MS) | High sensitivity and speed; excellent for polar analytes | nih.govmdpi.com |
| HPLC-RP | Partitioning based on hydrophobicity | MS, UV, Fluorescence (with derivatization) | Robust and widely available | nih.gov |
Glycan arrays are high-throughput platforms used to profile the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. nih.gov In this technology, 3-Sialyl-D-glucose or related sialylated structures are immobilized on a solid surface (e.g., a glass slide). This array is then incubated with a fluorescently labeled protein of interest to detect and quantify binding.
This approach is crucial for understanding the biological roles of 3-Sialyl-D-glucose, as many of its functions are mediated by specific recognition events. For instance, cell-based glycan arrays have been developed to discover high-affinity glycan ligands for sialic acid-binding lectins like Siglecs. nih.govnih.gov Liquid Glycan Display Array (LiGA) is another innovative strategy that uses DNA-barcoded glycan-phage conjugates for high-throughput screening of protein-glycan interactions in solution. bioglyco.com These technologies are powerful tools for screening potential therapeutic lead compounds and exploring the role of specific glycan structures in biological pathways. bioglyco.com
Conformational Analysis and Molecular Modeling
The three-dimensional structure of sialylated oligosaccharides is fundamental to their biological function, governing their interactions with proteins such as lectins, enzymes, and antibodies. Understanding the conformational preferences and flexibility of molecules like 3-Sialyl-D-glucose is therefore critical. Advanced computational and experimental techniques are employed to elucidate these structural nuances.
Computational Simulations of Sialylated Structures
Computational simulations have become an indispensable tool for exploring the conformational landscape of complex carbohydrates, which are often too flexible to be fully characterized by experimental methods alone. nih.gov Molecular dynamics (MD) simulations and Monte Carlo methods, often used in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed insights into the behavior of sialylated structures in solution. nih.govnih.gov
These simulations can model the dynamic nature of glycosidic linkages and predict the most stable conformations. For instance, in silico investigations using molecular dynamics can predict the structure of isolated glycan chains. nih.gov A study performing 500 ns simulations on sialylated bi-antennary and tri-antennary glycans demonstrated that the presence or absence of sialic acid significantly alters both the preferred conformation and the flexibility of the glycan chain. nih.gov Such simulations are crucial for understanding how post-translational modifications like sialylation can lead to drastic changes in protein behavior and function. nih.gov
Recent approaches have also focused on developing computational frameworks to analyze the spatial relationships of glycan components on the cell membrane. nih.gov These simulation-based models can integrate data from mass spectrometry and other quantitative studies to model possible experimental outcomes, providing a bridge between geometrical and molecular-resolution data. nih.gov Software packages like GlycoSHIELD and CHARMM-GUI are used to model glycan conformers on protein structures and generate representative glycan orientations. nih.gov
Molecular dynamics simulations have also been employed to reveal the conformational transitions of enzymes that process sialic acids, such as GH33 sialidases. These simulations show how the enzyme's structure can change to accommodate substrates, forming new cavities for glycosyl acceptors during transglycosylation reactions. nih.gov
Table 1: Computational Methods in Sialylated Glycan Analysis
| Methodology | Application/Finding | Reference |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Predicted that desialylation alters the preferential conformation and flexibility of N-glycan chains. nih.gov | nih.gov |
| Monte Carlo Simulations | Used with NMR data to determine the solution conformation of sialyl-α(2→6)-lactose, revealing an equilibrium of two primary conformers. nih.gov | nih.gov |
| Homology Modeling & Docking | Identified key residues in the KL1 domain of soluble Klotho involved in binding α2-3-sialyllactose. nih.gov | nih.gov |
| Combinatorial Virtual Library Screening (CVLS) & MD | Predicted the preferential binding of heparan sulfate (B86663) to the sialyltransferase ST6GAL1, competing with the donor substrate. nih.gov | nih.gov |
Glycan Conformation and Flexibility
NMR spectroscopy has been a cornerstone in the conformational analysis of sialyloligosaccharides. Carbon-13 NMR chemical shift data has established that the conformation of the sialic acid residue is distinctly different depending on whether it is linked via an α(2→3) or α(2→6) bond. nih.gov It is proposed that isomers with the NeuAc-α(2→3) linkage, such as 3-Sialyl-D-glucose, tend to adopt an extended conformation where the sialic acid residue is positioned at the terminal end of the oligosaccharide chain. nih.gov In contrast, α(2→6) linked isomers are thought to fold back towards the inner core of the sugar residues. nih.gov This extended conformation of α(2→3) linked structures is significant for molecular recognition by entities like sialic acid-binding lectins.
The flexibility of glycans is largely due to the rotational freedom around the glycosidic bonds, defined by the phi (φ) and psi (ψ) torsion angles. nih.gov For linkages involving a C6 atom, such as the α(2→6) linkage, an additional torsion angle, omega (ω), provides further flexibility. nih.gov While 3-Sialyl-D-glucose has an α(2→3) linkage, the principle of torsional freedom applies. The intrinsic flexibility of glycans complicates structural studies but is also vital for their biological function, allowing for conformational selection when binding to receptors. frontiersin.org The energy barriers between different conformers are often low, facilitating these recognition events. frontiersin.org
The removal of terminal sialic acids has been shown through computational studies to alter the distribution of dihedral angles in the glycan chain, affecting the flexibility of key glycosidic bonds. nih.gov This underscores the modulatory role of sialic acid in defining the structural and dynamic properties of the entire glycan. nih.govnih.gov
Table 2: Conformational Characteristics of Sialylated Linkages
| Linkage Type | Proposed Conformation | Key Structural Features | Reference |
|---|---|---|---|
| NeuAc-α(2→3)-Gal | Extended | Sialic acid residue is terminal to the oligosaccharide chain. nih.gov | nih.gov |
Biological Roles and Mechanisms of Action of Sialylated Glucose Conjugates
Cell-Cell Recognition and Adhesion Processes
The glycocalyx is a dense, carbohydrate-rich layer that coats the surface of all cells, acting as a crucial interface between the cell and its environment. nih.gov Sialylated glycoconjugates are key structural components of this layer, contributing significantly to its integrity and function. nih.govacs.org The negative charge of sialic acids imparts a strong anionic character to the cell surface, which is important for maintaining cell-cell spacing through electrostatic repulsion and regulating the interaction with soluble molecules. nih.govfrontiersin.org
This layer serves as a dynamic signaling platform and a protective physical barrier. nih.gov The sialic acid content of the glycocalyx can modulate the cellular response to mechanical forces, such as fluid shear stress on endothelial cells. nih.gov Disruption of these sialic acid residues can impair endothelial redox homeostasis and lead to a pro-inflammatory cellular state, highlighting the importance of sialylation in maintaining vascular health. nih.gov In essence, the sialylated components of the glycocalyx are essential for the structural integrity of the extracellular matrix and for translating extracellular cues into intracellular responses. nih.gov
Lectins are carbohydrate-binding proteins that decode the information contained within the complex glycan structures on cell surfaces. mdpi.com Sialylated glucose conjugates are primary ligands for two major families of lectins involved in immunity and cell adhesion: Siglecs and Selectins. nih.gov
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of receptors expressed predominantly on immune cells that specifically recognize sialic acids. frontiersin.orgbioglyco.com These interactions are crucial for distinguishing "self" from "non-self," thereby maintaining immune homeostasis. nih.gov Most Siglecs contain intracellular inhibitory signaling motifs (ITIMs) that, upon binding to sialylated ligands, dampen immune cell activation. asm.orgnih.gov This mechanism helps prevent excessive inflammatory responses. mdpi.com For example, the binding of sialylated glycans to Siglecs on B cells and other immune cells can inhibit their activation. nih.gov The specificity of Siglecs for different sialic acid linkages is a key feature of their function. nih.gov
Selectins are a family of lectins (E-selectin, P-selectin, L-selectin) that mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. nih.gov Their ligands are typically sialylated and fucosylated glycans, such as Sialyl Lewisx. nih.gov These interactions are characterized by rapid on-off rates, which facilitates the rolling motion of leukocytes along the blood vessel wall, a critical first step in their migration to sites of inflammation. nih.govnih.gov The context and presentation of these sialylated glycans on glycoproteins, like P-selectin glycoprotein (B1211001) ligand 1 (PSGL1), are crucial for high-affinity binding. nih.gov
| Lectin Family | Primary Function | Typical Ligand Structure | Biological Outcome |
| Siglecs | Immune modulation, self-recognition | Terminal sialic acids | Inhibition of immune cell activation, maintaining immune tolerance. mdpi.comnih.gov |
| Selectins | Leukocyte adhesion and trafficking | Sialylated and fucosylated glycans (e.g., Sialyl Lewisx) | Mediate leukocyte rolling on endothelium during inflammation. nih.govnih.gov |
Cellular Signaling and Immune Response Modulation
Through their interaction with glycan-binding proteins, sialylated glucose conjugates are potent modulators of cellular signaling pathways, particularly those governing the immune system.
Sialylated oligosaccharides have demonstrated significant immunomodulatory, particularly anti-inflammatory, properties. This function is often mediated through their interaction with inhibitory Siglec receptors, which helps to suppress the activity of inflammatory cytokines.
A prominent example is 3'-Sialyllactose (B164678) (3'-SL), a major sialylated oligosaccharide found in human milk. pubcompare.ai Research has shown that 3'-SL can inhibit Toll-Like Receptor 4 (TLR4)-induced low-grade inflammation in macrophages and endothelial cells. nih.govresearchgate.netomicsdi.org Studies in macrophage cell lines and primary bone marrow-derived macrophages found that 3'-SL significantly attenuated the mRNA levels of pro-inflammatory genes like Il6 and Il1b following stimulation with lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect appears to be mediated by a transcriptional mechanism that involves the modulation of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP1) activity, rather than direct inhibition of the primary TLR4 signaling cascade. nih.govresearchgate.net In animal models of food allergy and atopic dermatitis, 3'-SL has been shown to alleviate symptoms by reducing specific IgE levels and mast cell accumulation, indicating its potential to regulate immune responses. sciopen.com
Table: Anti-inflammatory Effects of 3'-Sialyllactose (3'-SL) on Macrophages
| Inflammatory Mediator | Cell Type | Stimulus | Effect of 3'-SL | Reference |
|---|---|---|---|---|
| Il6 mRNA | Murine Macrophages (RAW 264.7) | LPS | Strong Inhibition | nih.gov |
| Il1b mRNA | Murine Macrophages (RAW 264.7) | LPS | Strong Inhibition | nih.gov |
| Il6 mRNA | Murine BMDMs | LPS | Significant Inhibition | nih.gov |
| Il1b mRNA | Murine BMDMs | LPS | Significant Inhibition | nih.gov |
Data compiled from studies on the effects of 3'-SL on inflammatory gene expression.
Sialic acids on the host cell surface are often exploited by pathogens as receptors for attachment, a critical first step for infection. nih.govnih.gov This makes soluble sialylated glucose conjugates effective competitive inhibitors that can act as decoys to prevent pathogen adhesion. nih.gov
These compounds have demonstrated broad anti-adhesion and antiviral properties. For instance, 3'-Sialyllactose has been shown to avidly bind to various viral strains, including influenza, reovirus, and polyomavirus, thereby altering their infectivity. caymanchem.com In the case of influenza virus, the hemagglutinin protein on the viral surface binds to terminal sialic acids on host cells to initiate entry. oup.com Soluble sialylated compounds can block this interaction. A study on the H1N1 influenza virus found that 3'-SL could inhibit the virus with an IC50 of 33.46 μM and that its combination with osteopontin (B1167477) resulted in synergistic antiviral effects. frontiersin.org
Beyond viruses, these glycans can also inhibit bacterial pathogens. For example, sialic acid-containing oligosaccharides can inhibit the binding of Helicobacter pylori to gastrointestinal epithelial cells, a key step in the development of gastritis and ulcers. caymanchem.com Similarly, many pathogens either synthesize their own sialic acids or scavenge them from the host to coat their surfaces, a form of molecular mimicry to evade the host immune system. frontiersin.orgresearchgate.netgriffith.edu.au
Table: Inhibitory Effects of 3'-Sialyllactose (3'-SL) on H1N1 Influenza Virus
| Compound/Combination | Concentration | Inhibition Rate |
|---|---|---|
| 3'-SL | 10 μM | 45% |
| 3'-SL | 40 μM | 60% |
| Osteopontin (OPN) | 1 μM | 40% |
| Osteopontin (OPN) | 4 μM | 70% |
Adapted from a study on the antiviral properties of 3'-SL and OPN against H1N1 virus in HEP-2 cells. frontiersin.org
Glycometabolism and Metabolic Regulation
Emerging research indicates that sialylated oligosaccharides can influence systemic metabolism, including glucose and lipid homeostasis. sciopen.com Studies using animal models have shown that supplementation with 3'-Sialyllactose can ameliorate metabolic disorders associated with high-fat diets. sciopen.comnih.gov
In mice fed a high-fat diet, administration of 3'-SL led to lower body weight, reduced fat content, and improved glycemic control, as evidenced by lower fasting blood glucose. sciopen.com Furthermore, it favorably modulated lipid profiles by decreasing triglycerides and low-density lipoproteins while increasing high-density lipoproteins. sciopen.com The mechanisms appear to involve the gut-liver axis; 3'-SL was found to alter the composition of the gut microbiota, increasing the abundance of beneficial bacteria like Akkermansia and Lactobacillus. sciopen.com These changes were associated with alterations in colonic and hepatic metabolites, particularly those involved in bile acid metabolism and insulin (B600854) signaling pathways. sciopen.com
Other studies have shown that 3'-SL in breast milk is a critical mediator of the beneficial metabolic effects of maternal exercise on offspring. nih.govnih.gov Supplementation with 3'-SL was sufficient to improve metabolic health in male offspring and cardiac function in female offspring, and it protected against the detrimental effects of a high-fat diet on body composition and glucose tolerance. nih.gov
Table: Compounds Mentioned in the Article
| Compound Name |
|---|
| 3-Sialyl-D-glucose |
| 3'-Sialyllactose (3'-SL) |
| 2'-fucosyllactose (2'-FL) |
| N-acetylneuraminic acid (Neu5Ac) |
| Sialyl Lewisa (sLea) |
| Sialyl Lewisx (sLex) |
| Lipopolysaccharide (LPS) |
| Osteopontin (OPN) |
| β-lactoglobulin (β-Lg) |
| Galactose |
| Glucose |
| Lactose (B1674315) |
Influence on Glucose and Lipid Metabolic Pathways
Sialylated oligosaccharides have been shown to modulate both glucose and lipid metabolism. nih.govbmj.com Studies suggest that prebiotics containing these compounds can influence systemic glucose metabolism and may correct disturbances in lipid metabolism. nih.govbmj.com Short-chain fatty acids (SCFAs), produced by the fermentation of oligosaccharides by gut microbiota, can enter cholesterol synthesis and lipogenesis pathways, potentially improving lipid profiles. bmj.com
In the context of atherosclerosis, the sialylation level of lipoproteins is a significant factor. nih.govdoi.org Low-density lipoproteins (LDL) and high-density lipoproteins (HDL) are sialylated, and alterations in their sialic acid content can impact lipid metabolism and the development of atherosclerotic plaques. nih.govdoi.orgfrontiersin.org For instance, desialylation of LDL can lead to the accumulation of cholesterol esters in smooth muscle cells. nih.govdoi.org The enzyme neuraminidase 1 (NEU1) is implicated in coronary atherosclerosis through its effects on inflammatory reactions, insulin resistance, and lipid metabolism. doi.org
Furthermore, higher levels of sialylated human milk oligosaccharides (HMOs) like 3'-sialyllactose (3'SL) have been associated with a less favorable metabolic profile in some contexts, including higher glucose and C-peptide levels and lower insulin sensitivity. nih.gov
Regulation of Gut Microbiota and Metabolites
Sialylated oligosaccharides significantly shape the composition and metabolic activity of the gut microbiota. tandfonline.comnih.gov They can act as a nutrient source for specific beneficial bacteria, thereby influencing the microbial community structure. tandfonline.com For example, 3'-sialyllactose (3'SL) and 6'-sialyllactose (B25220) (6'SL) have been shown to promote the growth of Bifidobacterium longum, Bacteroides vulgatus, and Bacteroides thetaiotaomicron. nih.gov The presence of sialyl-oligosaccharides can promote a more diverse bacterial community and influence the concentration of metabolites, particularly acetate. nih.gov
The interaction between sialylated compounds and gut bacteria can lead to the production of beneficial metabolites like short-chain fatty acids (SCFAs). frontiersin.org Different sialylated oligosaccharides can lead to distinct SCFA profiles; for instance, sialyllactose has been associated with increased propionate (B1217596) and butyrate (B1204436) levels. frontiersin.org These SCFAs play a role in gut health and can influence systemic metabolic processes. bmj.com The synergistic action of the gut microbiota and intestinal sialidases can also promote the production of free sialic acid, which is an essential nutrient for the development of the nervous system. nih.gov
Neurological Development and Function
Sialic acids are crucial for brain development and cognitive function, acting as essential components of brain gangliosides and the polysialic acid (polySia) chains that modify neural cell adhesion molecules (NCAM). annualreviews.orgnih.gov
Contributions to Brain Development and Learning
Sialic acid is a key molecule in the development of gangliosides, which are critical for brain development and function. tandfonline.com Dietary supplementation with sialic acid or sialylated oligosaccharides has been shown in preclinical studies to enhance intelligence and cognitive performance. tandfonline.com In animal models, a diet rich in sialic acid increased the level of brain sialic acid, enhanced the expression of learning-related genes, and improved learning and memory. annualreviews.orgnih.govcaringsunshine.com
Sialylated HMOs, such as 3'-SL and 6'-SL, are believed to support cognitive development by delivering sialic acid to the brain, which in turn supports neural growth and synapse formation. layerorigin.comfrontiersin.org Specifically, 3'-SL has been found to promote the expression of genes associated with the neural cell adhesion molecule (NCAM), glutamate (B1630785) receptors, and fibroblast growth factor receptor (FGFR), all of which are involved in synaptic growth and plasticity. nih.gov However, some studies in animal models have shown minimal influence of 3'-SL or 6'-SL supplementation on learning and memory, though they may affect certain aspects of brain development in a time-dependent manner. nih.gov
Implications in Neuronal Function (e.g., Glycosylation in Neurodegenerative Contexts)
Aberrant glycosylation, including changes in sialylation, is increasingly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease. glycanage.comnih.govnih.gov Changes in the glycosylation patterns of key proteins involved in these diseases, such as amyloid precursor protein (APP) and tau, can affect their function and contribute to disease progression. glycanage.comnih.govfrontiersin.org For example, altered glycosylation of APP and its processing enzymes may exacerbate the aggregation of Aβ amyloid plaques. nih.gov
In the context of AD, studies have revealed decreased protein sialylation in the cerebrospinal fluid of patients. nih.govresearchgate.net This loss of sialylation is considered a molecular indicator of protein aging and may trigger protein turnover. nih.gov The sialic acid-binding immunoglobulin-like lectins (SIGLECs) expressed on microglia play a key role in maintaining microglial homeostasis by recognizing sialylation patterns. nih.govimmunosensation.de Dysfunction in this sialic acid-SIGLEC system can contribute to chronic neuroinflammation and neurodegeneration. nih.govimmunosensation.defrontiersin.org When activated, microglia can release sialidases that remove sialic acid from both microglia and neurons, making neurons more susceptible to phagocytosis. frontiersin.orgresearchgate.net
Role in Glycoproteins and Glycolipids
Sialic acids are typically found at the terminal positions of the oligosaccharide chains of glycoproteins and glycolipids. caringsunshine.comresearchgate.netnih.gov This terminal location is crucial for their function in mediating a wide variety of cellular and molecular interactions.
Terminal Glycan Structures and Their Functional Significance
As terminal residues, sialic acids play a significant role in modulating the structure and function of the glycoproteins and glycolipids to which they are attached. nih.govnih.gov Their negative charge and terminal position can influence protein-protein interactions, intracellular localization, and signal transduction. frontiersin.org The specific linkage of the sialic acid to the underlying sugar chain (e.g., α2,3- or α2,6-linkages to galactose) is recognized by specific lectins, providing a "biological readout" for the complex glycosylation pathways. nih.govnih.govacs.org
The presence of sialic acid can affect the half-lives of many circulating glycoproteins and is important for processes such as cell-cell communication and adhesion. researchgate.net In the nervous system, sialylated glycans are involved in regulating cell-cell interactions that are key to proper brain development. nih.gov For instance, the polysialylation of the neural cell adhesion molecule (NCAM) is critical for neuronal plasticity and memory formation. tandfonline.com Furthermore, sialylation can mediate the sorting and delivery of proteins within the cell, as demonstrated by the role of sialylated N-glycans in the apical sorting of the protein endolyn via a galectin-9-dependent mechanism. molbiolcell.org
Interactive Data Tables
Table 1: Effects of Sialylated Oligosaccharides on Gut Microbiota
| Sialylated Compound | Promoted Bacterial Genera/Species | Associated Metabolite Changes |
| 3'-sialyllactose (3'SL) | Bifidobacterium longum, Bacteroides vulgatus, Bacteroides thetaiotaomicron | Increased Lactate and/or Short-Chain Fatty Acids (SCFAs) |
| 6'-sialyllactose (6'SL) | Bifidobacterium longum, Bacteroides vulgatus, Bacteroides thetaiotaomicron, Lactobacillus delbrueckii | Increased Lactate and/or Short-Chain Fatty Acids (SCFAs) |
| Sialyllactose (general) | Bacteroides | Increased Propionate and Butyrate |
| Sialyl-oligosaccharides | General increase in bacterial diversity | Increased Acetate |
Table 2: Role of Sialylation in Neurological Function and Disease
| Biological Process | Key Molecules Involved | Functional Outcome/Implication |
| Brain Development & Learning | Gangliosides, Polysialic acid (polySia), Neural Cell Adhesion Molecule (NCAM) | Supports neural growth, synaptogenesis, and enhances learning and memory. |
| Neurodegeneration (e.g., Alzheimer's) | Amyloid Precursor Protein (APP), Tau, Sialic acid-binding immunoglobulin-like lectins (SIGLECs) | Aberrant sialylation can lead to protein aggregation, neuroinflammation, and increased neuronal susceptibility to phagocytosis. |
Glycosylation Sites and Patterns in Biological Systems
Glycosylation is a critical post-translational modification that attaches carbohydrate structures, or glycans, to proteins and lipids. Sialylated glycans, which are characterized by the presence of sialic acid at their terminal ends, play a pivotal role in mediating cellular interactions. researchgate.netresearchgate.net The specific location and arrangement of these sialylated structures are fundamental to their function.
Glycosylation Sites
In biological systems, sialylated glycans are not attached directly to the protein backbone but are part of larger oligosaccharide chains linked to specific amino acids. The two primary forms of glycosylation involving sialic acids are N-linked and O-linked glycosylation. bioglyco.commetwarebio.com
N-Linked Glycosylation : This process involves the attachment of a glycan to the amide nitrogen of an asparagine (Asn) residue. bioglyco.com This can only occur when the asparagine is part of a specific consensus sequence: Asn-X-Ser/Thr, where X can be any amino acid except proline. metwarebio.com N-glycans are typically complex, branched structures that are modified as the protein moves through the endoplasmic reticulum and Golgi apparatus. glycanage.com Sialic acids are added in the Golgi as the final step, capping the glycan chains. nih.gov
O-Linked Glycosylation : In this form, the glycan is attached to the hydroxyl oxygen atom of a serine (Ser) or threonine (Thr) residue. bioglyco.comglycanage.com Unlike N-glycosylation, there is no single consensus sequence for O-glycosylation, making its prediction more complex. metwarebio.com These chains are generally shorter and less complex than N-glycans. glycanage.com
The sites of glycosylation on a protein are crucial as they determine the spatial presentation of the sialylated glycans, influencing their accessibility for interactions with other molecules.
Table 1: Major Glycosylation Sites for Sialylated Glycans
| Glycosylation Type | Attachment Site | Amino Acid Residue(s) | Consensus Sequence | Location of Glycan Chain |
| N-Linked | Amide Nitrogen | Asparagine (Asn) | Asn-X-Ser/Thr (X ≠ Pro) | Secreted & membrane proteins |
| O-Linked | Hydroxyl Oxygen | Serine (Ser), Threonine (Thr) | No universal sequence | Secreted & membrane proteins |
Glycosylation Patterns
The pattern of sialylation refers to the specific way sialic acid is linked to the underlying glycan chain, which adds a significant layer of structural and functional diversity. Sialic acids are typically found at the non-reducing, terminal end of these chains, effectively acting as biological caps. researchgate.netrsc.org
The diversity in sialylation patterns is primarily generated by linkage specificity, which is catalyzed by a family of enzymes known as sialyltransferases. wikipedia.orgnih.gov These enzymes transfer sialic acid from an activated sugar donor (CMP-sialic acid) to the terminal sugar of a glycan chain. nih.govnih.gov While glucose is a core component of many of these glycan structures, sialic acid is most commonly linked to terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues. nih.govresearchgate.net
Key sialylation patterns include:
α2,3-Linkage : Sialic acid is attached to the C-3 position of a terminal galactose residue. This linkage is recognized by specific viruses, such as avian influenza strains, and is involved in cell adhesion processes mediated by selectins. virology.wsnih.govoup.com
α2,6-Linkage : Sialic acid is linked to the C-6 position of a galactose or N-acetylgalactosamine residue. researchgate.net This pattern is preferentially recognized by human influenza viruses and is involved in modulating immune responses through interactions with Siglecs (sialic acid-binding immunoglobulin-like lectins). virology.wsunl.ptnih.gov
α2,8-Linkage : Sialic acid is attached to another sialic acid residue. researchgate.net This can lead to the formation of polysialic acid (polySia), a long chain of sialic acid molecules that plays a crucial role in neural development and plasticity by modulating cell adhesion. wikipedia.orgnih.gov
The differential expression of sialyltransferases in various tissues and during development leads to cell-specific sialylation patterns, which in turn dictates the biological activity of the cell surface. nih.gov Aberrant sialylation patterns, such as an increase in α2,6-linked sialic acids, are often associated with diseases like cancer, where they contribute to metastasis and immune evasion. researchgate.netmdpi.com
Table 2: Common Sialic Acid Linkage Patterns and Associated Enzymes
| Linkage Type | Attached To | Enzyme Family | Biological Relevance |
| α2,3-Sialylation | Galactose (Gal) | ST3Gal Sialyltransferases | Pathogen binding (e.g., avian influenza), selectin-mediated cell adhesion. virology.wsoup.comnih.gov |
| α2,6-Sialylation | Galactose (Gal), N-Acetylgalactosamine (GalNAc) | ST6Gal, ST6GalNAc Sialyltransferases | Pathogen binding (e.g., human influenza), immune modulation (Siglec binding). unl.ptnih.govnih.gov |
| α2,8-Sialylation | Sialic Acid (Sia) | ST8Sia Sialyltransferases | Formation of polysialic acid, neural cell adhesion and plasticity. wikipedia.orgwikipedia.org |
Biotechnological Applications and Research Tool Development
Development of Glycan Probes and Affinity Reagents
Glycan probes are essential tools for identifying and characterizing glycan-binding proteins (GBPs), such as lectins, and for studying their roles in biological processes. 3-Sialyl-D-glucose can be chemically modified to create these probes. By attaching a reporter molecule, such as biotin (B1667282) or a fluorescent tag, researchers can track the interactions of the sialylated glycan with its binding partners.
A common strategy involves conjugating the glycan to a carrier molecule, like a polyacrylamide (PAA) backbone, which can then be biotinylated. This creates a multivalent probe, such as 3'-Sialyl-N-acetyllactosamine-polyacrylamide-biotin (3'SLN-PAA-biotin), which enhances the avidity of the interaction with GBPs. dextrauk.combiosynth.com These probes are used in various analytical techniques, including glycan microarrays, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISAs), to study the binding specificity of sialic acid-recognizing proteins like Siglecs (sialic acid-binding immunoglobulin-like lectins) and viral proteins. nih.gov For instance, a 3'-Sialyllactose-biotin conjugate is a commercially available tool used for such research purposes. bioglyco.com
These probes can also be designed with cleavable linkers, allowing for the release of the bound protein for further analysis, such as mass spectrometry. elicityl-oligotech.com This approach facilitates the identification and characterization of novel sialic acid-binding proteins from complex biological samples.
Use in In Vitro Assay Systems
3-Sialyl-D-glucose and its derivatives are crucial components of various in vitro assay systems, particularly in virology and enzymology. These assays are fundamental for screening potential therapeutic agents and for studying the mechanisms of enzymatic reactions.
A significant application is in the study of viral neuraminidases, enzymes that cleave sialic acid residues and are essential for the release of new virus particles from infected cells. nih.govnih.gov 3-Sialyl-D-glucose and related sialylated oligosaccharides can serve as substrates in neuraminidase activity assays. nih.gov The cleavage of the sialic acid can be monitored using various detection methods, including chromatography and mass spectrometry. Furthermore, these compounds are used to screen for neuraminidase inhibitors, which are a major class of antiviral drugs. nih.govnih.gov By measuring the reduction in substrate cleavage in the presence of a test compound, researchers can determine its inhibitory potency (e.g., IC50 and Ki values). nih.gov
Similarly, these sialylated compounds are used in hemagglutination inhibition assays and other binding assays to study the interaction between viral hemagglutinin (HA) proteins and their host cell receptors. nih.gov The ability of a compound to block the binding of a virus to sialic acid-coated surfaces is a key indicator of its potential as a viral entry inhibitor. The affinity of different influenza virus strains for α2,3-linked versus α2,6-linked sialic acids, for example, is a critical determinant of their host specificity and can be studied using compounds like 3-sialyllactose. nih.govnih.gov
| Assay Type | Application of 3-Sialyl-D-glucose (or related compounds) | Key Findings |
| Neuraminidase Inhibition Assay | Serves as a substrate (e.g., 3'-sialyllactose) for neuraminidase enzymes. nih.gov | Quantifies the inhibitory effect (IC50, Ki) of potential antiviral drugs by measuring the reduction in lactose (B1674315) product formation. nih.gov |
| Hemagglutination (HA) Inhibition Assay | Competes with sialic acid receptors on red blood cells for binding to viral hemagglutinin. nih.gov | Determines the ability of a compound to block virus-cell attachment, a key step in infection. |
| Capillary Electrophoresis Assay | Used as a substrate to evaluate neuraminidase inhibition in a microscale format. nih.gov | Enables the determination of IC50 and Ki values for inhibitors like DANA and Siastatin B. nih.gov |
| Direct Binding Assays (e.g., NMR, SPR) | Used as a ligand to directly measure the binding affinity of viral hemagglutinins. nih.gov | Revealed low millimolar dissociation constants for influenza H3 HA binding to α2,3- and α2,6-sialyllactose, indicating that multivalent binding is crucial for infection. nih.gov |
Scaffolds for Glycomimetic and Glycoconjugate Design
The defined structure of 3-Sialyl-D-glucose makes it an excellent starting point, or scaffold, for the synthesis of more complex molecules known as glycomimetics and glycoconjugates. core.ac.uknih.gov These synthetic molecules are designed to mimic the biological functions of natural glycans or to introduce novel properties.
Glycomimetics based on 3-Sialyl-D-glucose can be developed to have enhanced stability, bioavailability, or binding affinity compared to their natural counterparts. By modifying the sugar rings or the glycosidic linkage, chemists can create compounds that are resistant to enzymatic degradation by glycosidases, which can be advantageous for therapeutic applications.
In the realm of glycoconjugate synthesis, 3-Sialyl-D-glucose can be attached to other molecules such as peptides, lipids, or polymers to create novel structures with specific functions. nih.govnih.gov For example, conjugating this sialoside to a peptide can improve the peptide's stability and pharmacokinetic profile. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, are powerful methods for constructing complex glycoconjugates. core.ac.uknih.gov For instance, sialyltransferases can be used to attach a sialic acid moiety to a chemically synthesized glucose-containing acceptor, demonstrating the utility of the core structure in building larger glycans. nih.govmdpi.commdpi.com
Applications in Glycomics and Glycoproteomics Research
In the large-scale studies of glycans (glycomics) and glycoproteins (glycoproteomics), well-defined standards are essential for the accurate identification and quantification of complex biological structures. 3-Sialyl-D-glucose serves as a valuable analytical standard in these fields. elicityl-oligotech.com
Due to its known structure and mass, it can be used to calibrate analytical instruments like mass spectrometers and to determine the retention time in liquid chromatography systems. nih.govnih.gov This is particularly important in methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where isomeric glycans can be difficult to distinguish. nih.govresearchgate.netnih.gov For example, having a 3'-sialyllactose (B164678) standard helps in the development and validation of analytical methods for quantifying this specific isomer in complex mixtures, such as food products or biological samples. nih.gov
The analysis of sialylated glycans by MS is challenging due to the lability of the sialic acid linkage. nih.gov Derivatization strategies are often employed to stabilize the sialic acid and to differentiate between linkage isomers (e.g., α2,3 vs. α2,6). nih.govresearchgate.net 3-Sialyl-D-glucose and its isomers can be used as model compounds to develop and optimize these derivatization reactions and subsequent MS-based analytical workflows. nih.gov These methods are crucial for accurately profiling changes in sialylation that are associated with various physiological and pathological states, including cancer and developmental processes. nih.govnih.govresearchgate.net
| Research Area | Application of 3-Sialyl-D-glucose | Significance |
| Analytical Standard | Used as a reference compound in HPLC and Mass Spectrometry. elicityl-oligotech.comnih.gov | Ensures accurate identification and quantification of sialylated glycans in biological and food samples. nih.gov |
| Method Development | Employed to optimize derivatization techniques for stabilizing labile sialic acids for MS analysis. nih.gov | Improves the reliability and robustness of glycomics and glycoproteomics workflows. nih.gov |
| Isomer Differentiation | Helps in establishing analytical methods to distinguish between α2,3- and α2,6-sialyl linkage isomers. nih.govresearchgate.net | Crucial for understanding the specific biological roles of different sialyl-glycan isomers in health and disease. |
| Glycan Profiling | Serves as a benchmark for identifying and quantifying dynamic changes in sialylated N-glycans during biological processes like brain development. nih.gov | Facilitates the discovery of glycan-based biomarkers and the understanding of glycosylation's role in biology. |
Future Directions and Emerging Research Avenues
Elucidation of Novel Biological Roles and Mechanisms
While the broader family of sialylated glycans is known to play critical roles in cellular recognition, signaling, and immunity, the specific functions of 3-Sialyl-D-glucose are an active area of investigation. nih.govnih.gov Future research is poised to uncover novel biological roles and the precise mechanisms through which this compound exerts its effects.
Given that sialic acids are frequently the terminal sugars on cell surface glycans, they are at the forefront of molecular interactions. microbiologysociety.org They can act as "meet and greet" molecules for other cells, pathogens, and viruses. microbiologysociety.org Research is increasingly focused on how the specific linkage of sialic acid, in this case at the 3-position of glucose, dictates its interaction partners and subsequent biological outcomes. This includes its potential role in mediating or modulating a wide array of physiological and pathological processes. nih.gov
A key area of future inquiry is the compound's influence on metabolic pathways. Hepatic sialic acid synthesis has been shown to modulate glucose homeostasis in both the liver and skeletal muscle, suggesting a feedback loop where a glucose-derived product influences the control of its precursor. nih.gov Further studies are needed to determine the direct impact of 3-Sialyl-D-glucose on these processes, including its potential involvement in insulin (B600854) signaling and glucagon (B607659) receptor function. nih.gov
Moreover, the role of sialylated compounds in the immune system is a burgeoning field. nih.gov Hypersialylation is a hallmark of some cancers and is implicated in tumor metastasis and immune evasion. nih.gov Investigating whether 3-Sialyl-D-glucose contributes to these phenomena, perhaps by interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs) on immune cells, could open new avenues for cancer research. nih.gov
Advancements in Synthetic and Biosynthetic Methodologies
The availability of pure 3-Sialyl-D-glucose is crucial for detailed biological studies. While classical chemical synthesis of sialylated oligosaccharides can be complex and lack stereospecificity, significant progress is being made in chemoenzymatic and biosynthetic approaches. acs.orgescholarship.org
Chemoenzymatic methods, which combine the precision of enzymes with the versatility of chemical synthesis, offer a powerful route to complex carbohydrates like 3-Sialyl-D-glucose. nih.gov One-pot, multi-enzyme (OPME) strategies are being developed for the efficient synthesis of sialosides. escholarship.org These systems can involve a sialic acid aldolase (B8822740) to form the sialic acid, a CMP-sialic acid synthetase for its activation, and a sialyltransferase to attach it to the glucose acceptor. nih.gov The use of promiscuous enzymes from bacterial sources further expands the range of possible structures. escholarship.org
Future advancements will likely focus on:
Enzyme Engineering: Modifying sialyltransferases and trans-sialidases to improve their efficiency, stability, and acceptor specificity will be key. dtu.dk For instance, engineering enzymes for higher trans-sialylation yields could make the process more cost-effective. dtu.dk
Whole-Cell Biocatalysis: Utilizing engineered microorganisms to produce 3-Sialyl-D-glucose from simple starting materials like glucose and lactose (B1674315) is a promising avenue for large-scale, sustainable production. acs.orgnih.gov This involves optimizing metabolic pathways within the host organism to enhance the supply of precursors and cofactors like CTP. acs.org
Cofactor Regeneration Systems: The high cost of the activated sugar donor, CMP-sialic acid, is a limiting factor in enzymatic synthesis. mdpi.com Developing efficient in vitro or in vivo systems for regenerating CTP from less expensive starting materials like CMP is a critical area of research. nih.govmdpi.com
Development of Integrated Analytical Platforms
The accurate detection and characterization of 3-Sialyl-D-glucose, particularly its α and β anomers, are essential for understanding its function. Future research will focus on developing more sensitive and comprehensive analytical platforms.
Mass spectrometry (MS) is a cornerstone for glycan analysis, but the labile nature of the sialic acid linkage presents a challenge. nih.govnih.gov New derivatization techniques are being developed to stabilize the sialic acid residue, preventing its loss during analysis and improving ionization efficiency. nih.govnih.govcancer.gov These methods, such as linkage-specific alkylamidation, can also provide information on the anomeric configuration. nih.gov
High-Performance Liquid Chromatography (HPLC) is another vital tool, especially for separating the α and β anomers of reducing sugars. shodex.com However, the interconversion of anomers in solution can lead to peak broadening or splitting. shodex.com Future developments may include:
Novel Stationary Phases: The creation of new chromatographic columns, such as polymer-based amino columns, that can operate under conditions that minimize anomer separation (e.g., alkaline environments or high temperatures) is an active area of research. shodex.commdpi.com
Dynamic HPLC: This technique can be used not only to separate anomers but also to study the kinetics and thermodynamics of their interconversion. mdpi.com
Integrated Approaches: Combining HPLC with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and MS will provide a more complete picture of the structure and purity of 3-Sialyl-D-glucose preparations. elicityl-oligotech.commdpi.com Diffusion-Ordered NMR Spectroscopy (DOSY) has shown promise in separating the signals of anomeric isomers in solution. mdpi.com
| Analytical Technique | Application for 3-Sialyl-D-glucose (α/β mixture) | Future Directions |
| Mass Spectrometry (MS) | Structural characterization and quantification. | Development of new derivatization methods for sialic acid stabilization and linkage analysis. nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of α and β anomers. | New stationary phases and dynamic HPLC to study anomerization. shodex.commdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and anomer ratio determination. | Application of advanced techniques like DOSY for anomer separation in solution. mdpi.com |
Exploration of 3-Sialyl-D-glucose in Broader Biological Systems
The significance of 3-Sialyl-D-glucose extends beyond isolated cellular systems. Future research will increasingly explore its roles in more complex biological contexts, such as host-microbe interactions and disease states.
The gut microbiome is a particularly important area of investigation. Sialic acids, liberated from host glycans or from dietary sources like sialylated milk oligosaccharides, can serve as a nutrient source for both commensal and pathogenic bacteria. microbiologysociety.orgnih.govnews-medical.net The ability to metabolize sialic acid can provide a competitive advantage to certain gut microbes. nih.gov Understanding how 3-Sialyl-D-glucose specifically influences the composition and function of the gut microbiota could have implications for digestive health and disease. frontiersin.orgnih.gov For instance, certain bacteria possess sialidases that can cleave sialic acids from glycans, and this activity can be crucial for their colonization and, in some cases, virulence. nih.govnih.gov
Furthermore, the role of sialylated compounds in various diseases is an expanding field of study. nih.gov
Infectious Diseases: Many viruses, including influenza, use sialic acids as receptors to gain entry into host cells. microbiologysociety.orgcaymanchem.com The specific linkage of the sialic acid is often a key determinant of host range and virulence. microbiologysociety.org Research into how 3-Sialyl-D-glucose interacts with viral proteins could inform the development of new antiviral strategies. caymanchem.com
Metabolic Diseases: Aberrant sialic acid metabolism has been linked to both type 1 and type 2 diabetes. frontiersin.org Elevated levels of free sialic acid in the serum are considered a risk factor for the disease and its complications. frontiersin.org Investigating the specific contribution of 3-Sialyl-D-glucose to these processes is a critical next step.
Neurological Development and Function: Sialic acids are essential for proper brain development, and dietary sources can be important, especially in early life. frieslandcampinainstitute.com While much of this research has focused on more complex sialylated oligosaccharides found in milk, the fundamental role of 3-Sialyl-D-glucose in neuronal function warrants further exploration. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
